7-Iodo-3H-imidazo[4,5-b]pyridine
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Overview
Description
7-Iodo-3H-imidazo[4,5-b]pyridine: is a heterocyclic compound that features an imidazo[4,5-b]pyridine core structure substituted with an iodine atom at the 7th position. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its unique structural properties and potential biological activities .
Mechanism of Action
Target of Action
Similar compounds, such as imidazo[4,5-b]pyridine derivatives, have been shown to target various enzymes and receptors, including ikk-ɛ and tbk1, which activate nuclear factor kappa-light-chain-enhancer of activated b cells (nf-kappab) through the process of phosphorylation .
Mode of Action
It’s known that imidazo[4,5-b]pyridine derivatives interact with their targets, often through binding to the active site, leading to changes in the target’s function .
Biochemical Pathways
Related compounds have been shown to affect the nf-kappab pathway, which plays a crucial role in immune and inflammatory responses .
Pharmacokinetics
The design and synthesis of bioisosteres, such as imidazo[4,5-b]pyridine derivatives, aim to improve selectivity, pharmacokinetics, metabolic stability, and reduce different side effects, including toxicity .
Result of Action
Related compounds have been shown to have valuable medicinal properties, such as the treatment of migraines and cancer .
Action Environment
Factors such as temperature, ph, and the presence of other molecules can potentially influence the action of similar compounds .
Biochemical Analysis
Biochemical Properties
These interactions can influence many cellular pathways necessary for the proper functioning of cells .
Cellular Effects
Imidazopyridines have been shown to influence many cellular pathways necessary for the proper functioning of cancerous cells, pathogens, components of the immune system, and enzymes involved in carbohydrate metabolism .
Molecular Mechanism
Imidazopyridines are known to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that the compound is stable at room temperature and should be stored in a refrigerator .
Metabolic Pathways
Imidazopyridines are known to influence many cellular pathways, including those involved in carbohydrate metabolism .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Iodo-3H-imidazo[4,5-b]pyridine typically involves the iodination of the imidazo[4,5-b]pyridine core. One common method includes the use of iodine and a suitable oxidizing agent under controlled conditions. For example, the reaction of imidazo[4,5-b]pyridine with iodine in the presence of an oxidizing agent like hydrogen peroxide can yield this compound .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions: 7-Iodo-3H-imidazo[4,5-b]pyridine can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Coupling Reactions: It can participate in cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig couplings, to form carbon-carbon and carbon-nitrogen bonds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or potassium cyanide can be used under mild conditions.
Cross-Coupling Reactions: Palladium catalysts, along with appropriate ligands and bases, are commonly used in these reactions.
Major Products:
Substitution Products: Depending on the nucleophile, products can include azido, cyano, or other substituted imidazo[4,5-b]pyridines.
Coupling Products: These reactions can yield a variety of biaryl or aryl-amine derivatives.
Scientific Research Applications
Chemistry: 7-Iodo-3H-imidazo[4,5-b]pyridine is used as a building block in organic synthesis, particularly in the construction of more complex heterocyclic compounds .
Biology and Medicine: Its derivatives have been investigated for their biological activities, including antimicrobial and anticancer properties .
Industry: In the industrial sector, this compound is used in the synthesis of materials with specific electronic properties, such as organic light-emitting diodes (OLEDs) and sensors .
Comparison with Similar Compounds
Imidazo[4,5-c]pyridine: Another isomeric form with similar biological activities.
Imidazo[1,2-a]pyridine: Known for its use in pharmaceuticals like zolpidem (a sleep aid).
Imidazo[1,5-a]pyridine: Also used in medicinal chemistry for its diverse biological activities.
Uniqueness: 7-Iodo-3H-imidazo[4,5-b]pyridine is unique due to the presence of the iodine atom, which can be further functionalized to create a wide range of derivatives. This makes it a versatile intermediate in organic synthesis and drug development .
Properties
IUPAC Name |
7-iodo-1H-imidazo[4,5-b]pyridine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4IN3/c7-4-1-2-8-6-5(4)9-3-10-6/h1-3H,(H,8,9,10) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LBYJLCPQLCSRHZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C2C(=C1I)NC=N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4IN3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.02 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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